molecular formula C7H10O3 B3146612 (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate CAS No. 60410-17-5

(1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate

Cat. No.: B3146612
CAS No.: 60410-17-5
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-BQBZGAKWSA-N
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Description

(1R,4R)-4-Hydroxycyclopent-2-en-1-yl Acetate (CAS: 60410-17-5) is a high-value chiral building block of paramount importance in advanced organic synthesis. This compound features a cyclopentene ring core with two defined stereocenters, making it a privileged scaffold for constructing complex, biologically active molecules . Its primary research value lies in its role as a key intermediate in the synthesis of prostaglandins, a class of lipid compounds with potent and diverse physiological effects . Furthermore, protected 4-hydroxycyclopentenones, for which this compound is a direct precursor, are extensively used in the preparation of various natural products, including alkaloids and terpenes . The stereochemistry of the building block is faithfully transferred to the final target molecule, enabling the production of enantiomerically pure compounds. This is critical in pharmaceutical research, where the biological activity of a drug candidate is often stereospecific . The synthesis of this enantiomerically pure material can be achieved through sophisticated methods such as enzymatic desymmetrization of meso-precursors or via stereodivergent chemical synthesis involving steps like Noyori reduction and ring-closing metathesis . This product is provided for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4R)-4-hydroxycyclopent-2-en-1-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248072
Record name 4-Cyclopentene-1,3-diol, monoacetate, (1R,3R)-
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Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60410-17-5
Record name 4-Cyclopentene-1,3-diol, monoacetate, (1R,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60410-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopentene-1,3-diol, monoacetate, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1r,4r 4 Hydroxycyclopent 2 En 1 Yl Acetate

Stereoselective Chemical Synthesis Approaches

The construction of the chiral cyclopentene (B43876) core with precise control over the stereochemistry at positions 1 and 4 is a significant challenge. Several modern synthetic strategies have been employed to address this, including ring-closing metathesis, asymmetric reduction, chiral pool-based syntheses, and palladium-catalyzed asymmetric allylic alkylation.

Ring-Closing Metathesis (RCM) Approaches to (1R,4R)-4-Hydroxycyclopent-2-en-1-yl Acetate (B1210297) Precursors

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic olefins, including five-membered rings. This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular cyclization of an acyclic diene with the concurrent expulsion of a small olefin, typically ethylene. utc.edu For the synthesis of precursors to (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate, a hypothetical RCM approach would start with a suitably functionalized and stereochemically defined acyclic diene.

The general strategy involves the synthesis of a 1,6-diene precursor where the desired stereochemistry is pre-installed. Subsequent RCM would then furnish the cyclopentene ring. For instance, a chiral diene alcohol could be cyclized to a cyclopentenol, which could then be acylated to the target molecule. The efficiency of the ring closure and the E/Z selectivity of the resulting double bond can be influenced by the choice of catalyst and the substitution pattern of the diene.

CatalystSubstrate TypeProduct TypeKey Features
Grubbs' First GenerationAcyclic 1,6-dieneCyclopentenol derivativeTolerant to various functional groups.
Grubbs' Second GenerationAcyclic 1,6-dieneCyclopentenol derivativeHigher activity and broader substrate scope.

Asymmetric Reduction Strategies for Cyclopentenone Derivatives

A key approach to establishing the chiral hydroxyl group in the target molecule is the asymmetric reduction of a prochiral cyclopentenone precursor, such as 4-acetoxycyclopent-2-en-1-one. This method relies on the use of a chiral reducing agent or a catalyst to stereoselectively deliver a hydride to one face of the ketone.

Various catalytic systems have been developed for the asymmetric reduction of enones. These often involve a metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. For example, chiral diamine-ruthenium(II) complexes are known to be highly effective for the asymmetric hydrogenation of α,β-unsaturated ketones. The choice of ligand is crucial in determining the enantioselectivity of the reduction. Another approach is the use of stoichiometric chiral reducing agents like the Corey-Bakshi-Shibata (CBS) reagent, which is an oxazaborolidine-catalyzed borane reduction. The success of this strategy hinges on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the carbonyl group.

Catalyst/ReagentPrecursorProduct StereochemistryReported Enantiomeric Excess (e.e.)
Chiral Ru-diamine complex4-acetoxycyclopent-2-en-1-one(1R,4R)- or (1S,4S)-alcoholCan exceed 95%
Corey-Bakshi-Shibata (CBS) reagent4-acetoxycyclopent-2-en-1-one(1R,4R)- or (1S,4S)-alcoholOften >90%

Chiral Pool-Based Syntheses of Cyclopentene Architectures

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of cyclopentene architectures, cyclopentadiene is an inexpensive and abundant starting material. A well-established chemoenzymatic route begins with the photooxidation of cyclopentadiene to yield cis-3,5-dihydroxy-1-cyclopentene. researchgate.net This meso-diol serves as a key prochiral intermediate.

The diol is then bis-acetylated to give cis-3,5-diacetoxy-1-cyclopentene. This meso-diacetate is the substrate for a subsequent enzymatic desymmetrization step, as will be detailed in section 2.2.1. This strategy efficiently translates the achiral starting material into a highly enantiomerically enriched product by leveraging a combination of chemical and biocatalytic transformations. researchgate.net

Palladium-Catalyzed Asymmetric Allylic Alkylation for Chiral Cyclopentenyl Systems

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C and C-heteroatom bonds. nih.gov In the context of synthesizing chiral cyclopentenyl systems, this reaction can be envisioned to introduce a stereocenter adjacent to a double bond. For instance, a racemic or meso-cyclopentenyl substrate with two leaving groups, such as diacetates or dicarbonates, could undergo a dynamic kinetic asymmetric transformation or a desymmetrization reaction.

In a hypothetical application, a substrate like cis-3,5-diacetoxy-1-cyclopentene could be reacted with a nucleophile in the presence of a palladium catalyst and a chiral ligand. The chiral ligand would control the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate, leading to an enantiomerically enriched product. The success of this approach is highly dependent on the design of the chiral ligand and the optimization of reaction conditions to favor the desired stereoisomer.

Catalyst SystemSubstrateNucleophilePotential Product
Pd(0) with chiral phosphine ligandcis-3,5-diacetoxy-1-cyclopenteneSoft carbon nucleophilesChiral functionalized cyclopentene
Pd(0) with chiral P,N-ligandcis-3,5-diacetoxy-1-cyclopenteneVarious nucleophilesChiral functionalized cyclopentene

Chemoenzymatic and Biocatalytic Routes

The integration of enzymatic steps into chemical synthesis, known as a chemoenzymatic approach, often provides highly selective and environmentally benign routes to chiral molecules. Biocatalysis, the use of enzymes as catalysts, is particularly effective for stereoselective transformations.

Enzymatic Desymmetrization of Meso-Cyclopentene Diacetates to Chiral Monoacetates

A highly efficient and widely used method for the synthesis of the enantiomer of the target molecule, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, is the enzymatic desymmetrization of the corresponding meso-diacetate, cis-3,5-diacetoxy-1-cyclopentene. researchgate.net This process utilizes a lipase to selectively hydrolyze one of the two enantiotopic acetate groups of the meso substrate.

The immobilized lipase B from Candida antarctica, commercially known as Novozym-435®, has proven to be an excellent catalyst for this transformation. researchgate.net The reaction is typically carried out via a transesterification with an alcohol, such as methanol, in an organic solvent like methyl tert-butyl ether (MTBE). The enzyme exhibits high enantioselectivity, leading to the formation of the monoacetate in high yield and with excellent enantiomeric excess. researchgate.net

A notable advantage of this method is the reusability of the immobilized enzyme, which can be recovered and used for multiple reaction cycles without a significant loss of activity or selectivity. researchgate.net This makes the process cost-effective and suitable for larger-scale production. researchgate.net

EnzymeSubstrateReaction TypeSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
Novozym-435®cis-3,5-diacetoxy-1-cyclopenteneTransesterification with methanolMTBE595>99
Immobilized enzyme on polymer supportcis-3,5-diacetoxy-1-cyclopenteneHydrolysisAqueous buffer3070>99
Immobilized enzyme on polymer supportcis-3,5-diacetoxy-1-cyclopenteneHydrolysisMTBE3095>99

Whole-Cell Biotransformations for Chiral Cyclopentene Derivatives

An alternative to using isolated enzymes is the application of whole microbial cells as biocatalysts. Whole-cell biotransformations offer several advantages, including the elimination of costly and time-consuming enzyme purification steps and the presence of necessary cofactors which are regenerated in situ by the cell's metabolic machinery.

Microorganisms such as bacteria and yeast possess a wide array of native enzymes capable of performing stereoselective transformations. These cellular systems can be used for the enantioselective hydrolysis of racemic esters or the desymmetrization of meso-compounds. For instance, lyophilized whole cells of Trichosporon beigelli have been used to catalyze the resolution of racemic esters with excellent enantioselectivities. researchgate.net Genetically engineered microorganisms can also be developed to overexpress a specific desired enzyme, such as a lipase or esterase, to enhance the efficiency of the biotransformation. core.ac.uk This approach combines the benefits of a specific, highly active enzyme with the practical advantages of a whole-cell system, making it a promising strategy for the large-scale, cost-effective production of chiral cyclopentene derivatives.

Chemical Transformations and Derivatizations of 1r,4r 4 Hydroxycyclopent 2 En 1 Yl Acetate

Strategic Functionalization and Protecting Group Chemistry for Cyclopentene (B43876) Scaffolds

The selective functionalization of the two distinct oxygen-containing groups in (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297) is fundamental to its utility as a synthetic intermediate. Protecting group chemistry is the cornerstone of this strategy, enabling chemists to mask the reactivity of one functional group while transforming another. neliti.com

The hydroxyl group is typically more nucleophilic and reactive than the acetate. Therefore, its protection is often the first step in a synthetic sequence. Silyl ethers are commonly employed for this purpose due to their ease of installation, stability across a range of reaction conditions, and straightforward removal.

Table 1: Common Protecting Groups for the Hydroxyl Function in Cyclopentene Scaffolds

Protecting GroupAbbreviationReagents for ProtectionCleavage ConditionsKey Features
tert-ButyldimethylsilylTBDMS/TBSTBDMS-Cl, imidazole, DMFTBAF, THF; HF, pyridineStable to chromatography, mild basic/acidic conditions.
TriisopropylsilylTIPSTIPS-Cl, imidazole, DMFTBAF, THFOffers greater steric bulk, enhancing stability. acs.org
BenzylBnBnBr, NaH, THFH₂, Pd/CStable to a wide range of non-reductive conditions.

By protecting the hydroxyl group, subsequent reactions can be directed to other parts of the molecule. For instance, the acetate group can be hydrolyzed to reveal a second hydroxyl group, which can then be selectively functionalized. Alternatively, the double bond can be targeted for reactions such as epoxidation or dihydroxylation, with the bulky protecting group potentially influencing the stereochemical outcome of the reaction. The choice of protecting group is critical and depends on the planned synthetic route and the stability required for subsequent steps. neliti.comresearchgate.net

Stereochemical Purity Maintenance and Inversion Strategies

Maintaining the high stereochemical purity of chiral building blocks like (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate throughout a synthetic sequence is paramount. The compound is often synthesized via enzymatic desymmetrization of a meso-precursor, cis-3,5-diacetoxy-1-cyclopentene, which establishes the absolute stereochemistry with high enantiomeric excess (>99% ee). researchgate.net

Key Strategies for Stereochemical Control:

Enzymatic Resolutions: Lipase-catalyzed reactions, such as selective acylation or deacylation, are highly effective for resolving racemic mixtures or desymmetrizing meso compounds, ensuring high enantiopurity from the outset. acs.orgresearchgate.net Dynamic kinetic resolution (DKR) protocols can further enhance yields by racemizing the undesired enantiomer in situ, allowing it to be converted into the desired product. acs.org

Substrate Control: In subsequent transformations, the existing stereocenters can direct the stereochemical outcome of new bond formations, a concept known as substrate-controlled diastereoselection.

Stereochemical Inversion: In some synthetic strategies, it is necessary to invert one or more stereocenters. For the cyclopentenyl system, this is most commonly achieved through nucleophilic substitution reactions that proceed via an SN2 mechanism. The acetate group at the C1 position is an effective leaving group. A direct displacement with a nucleophile will result in the inversion of stereochemistry at that center. This is a powerful tool for accessing diastereomers that may not be directly available from the initial chiral pool starting material.

Care must be taken to avoid reaction conditions that could lead to racemization, such as harsh acidic or basic conditions that might promote elimination-addition sequences or enolization if a carbonyl group is present in a derivative.

Oxidative Transformations to Chiral Cyclopentenone Derivatives

Chiral cyclopentenones are highly valuable intermediates in the synthesis of numerous bioactive molecules, including prostaglandins (B1171923). acs.orgnih.gov The cyclopentenone structural motif allows for a wide range of chemical modifications, such as conjugate additions and allylic functionalizations. acs.orgresearchgate.net

This compound is a direct precursor to chiral 4-hydroxy-2-cyclopentenone (B1226963) derivatives. This transformation is achieved by the selective oxidation of the secondary alcohol at the C4 position. To prevent side reactions, the acetate group is typically kept in place during this step.

Table 2: Reagents for the Oxidation of the C4-Hydroxyl Group

Reagent/SystemDescriptionTypical Conditions
Pyridinium chlorochromate (PCC)A chromium(VI)-based reagent.CH₂Cl₂, room temperature
Swern OxidationActivated DMSO oxidation.(COCl)₂, DMSO, Et₃N, -78 °C
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent.CH₂Cl₂, room temperature

The resulting product, (R)-4-acetoxy-2-cyclopentenone, retains the stereochemical information from the starting material. Often, for further transformations, the hydroxyl group is first protected with a bulky group like TBDMS before oxidation. For instance, (1R,4S)-4-hydroxycyclopent-2-enyl acetate has been converted into (R)-(+)-4-tert-butyldimethylsiloxy-2-cyclopenten-l-one in a three-step sequence involving acetate hydrolysis, silylation, and then oxidation. acs.org This highlights the synthetic versatility afforded by the strategic manipulation of the functional groups.

Nucleophilic Substitution Reactions on Chiral Cyclopentenyl Acetate

The acetate group at the C1 position of this compound is a competent leaving group, making this position susceptible to nucleophilic substitution. These reactions are synthetically valuable for introducing a wide range of substituents, including carbon, nitrogen, and oxygen nucleophiles.

The stereochemical outcome of the substitution is highly dependent on the reaction mechanism. Palladium-catalyzed allylic substitution reactions are particularly powerful in this context. The mechanism typically involves the formation of a π-allyl palladium intermediate. The incoming nucleophile can then attack this intermediate, and the stereoselectivity of this addition can often be controlled by the choice of ligands on the palladium catalyst.

In the absence of a transition metal catalyst, direct SN2 displacement of the acetate group can occur with strong nucleophiles. This reaction proceeds with complete inversion of configuration at the C1 center. This provides a reliable method for transforming the (1R,4R) stereochemistry into a (1S,4R) arrangement at the substitution site, effectively accessing a different stereoisomeric series.

Table 3: Examples of Nucleophilic Substitution

NucleophileReagent ExampleProduct TypeStereochemical Outcome (SN2)
CarbonOrganocuprates (R₂CuLi)Allylic alkylation productInversion
NitrogenAzide (NaN₃)Allylic azideInversion
OxygenAlkoxides (NaOR)Allylic etherInversion
HydrideLithium aluminium hydride (LiAlH₄)Reduction to cyclopentenolInversion

These substitution reactions significantly broaden the synthetic utility of this compound, allowing for its incorporation into a diverse range of complex molecular architectures while maintaining or strategically inverting its inherent chirality.

Applications of 1r,4r 4 Hydroxycyclopent 2 En 1 Yl Acetate in Total Synthesis and Complex Molecule Construction

Precursor in Prostaglandin (B15479496) and Cyclopentanoid Natural Product Synthesis

(1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297) is a well-established precursor for the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. nih.govnih.govyoutube.com The key to its utility lies in its efficient conversion to chiral cyclopentenones, which are pivotal intermediates in many prostaglandin synthetic routes. acs.orgorganic-chemistry.org The stereocenter in the acetate starting material dictates the chirality of the resulting cyclopentenone, which is crucial for the biological activity of the final prostaglandin product.

The synthesis of various prostaglandins often involves the elaboration of the cyclopentenone core through the introduction of two side chains. The enantiomerically pure cyclopentenone derived from (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate ensures the correct stereochemical configuration at multiple chiral centers in the final prostaglandin molecule. This chemoenzymatic approach provides a concise and scalable route to these important therapeutic agents. nih.gov

Table 1: Prostaglandins Synthesized Using Precursors Derived from this compound

Prostaglandin Therapeutic Use
Prostaglandin F2α Induction of labor, termination of pregnancy
Bimatoprost Treatment of glaucoma and ocular hypertension
Latanoprost Treatment of glaucoma and ocular hypertension
Travoprost Treatment of glaucoma and ocular hypertension
Cloprostenol Used in veterinary medicine for estrus synchronization
Fluprostenol Used in veterinary medicine for luteolysis

Building Block for Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a significant class of antiviral agents where a cyclopentane (B165970) ring replaces the furanose sugar of natural nucleosides. This modification imparts greater metabolic stability to the molecule. This compound serves as a critical starting material for the enantioselective synthesis of these important therapeutic agents. nih.govresearchgate.netnih.gov

The synthesis of carbocyclic nucleosides from this precursor typically involves the stereocontrolled introduction of a nucleobase and further functionalization of the cyclopentene (B43876) ring. The predefined stereochemistry of the acetate ensures the correct spatial arrangement of the substituents on the carbocyclic core, which is essential for effective interaction with viral enzymes.

The utility of this compound as a building block for carbocyclic nucleosides has directly contributed to the development of potent anti-viral drugs. nih.govnih.gov A prominent example is the synthesis of Carbovir and its derivative Abacavir, both of which are important reverse transcriptase inhibitors used in the treatment of HIV/AIDS. nih.govresearchgate.netnewdrugapprovals.orgrsc.orggoogle.com

The synthesis of these anti-HIV agents relies on the enantiomerically pure cyclopentene framework provided by the starting acetate. The cis-1,4-disubstitution pattern of the cyclopentene allows for the correct positioning of the nucleobase and the hydroxymethyl group, mimicking the geometry of natural deoxynucleosides and enabling their potent inhibitory activity against the viral reverse transcriptase. The development of synthetic routes starting from this chiral precursor has been crucial for the large-scale production of these life-saving medications. researchgate.net

Table 2: Examples of Carbocyclic Nucleoside Analogues

Compound Antiviral Activity
Carbovir Anti-HIV
Abacavir Anti-HIV
Entecavir Anti-Hepatitis B

Intermediate in the Total Synthesis of Other Biologically Active Compounds

The versatility of this compound extends beyond prostaglandins and carbocyclic nucleosides. It serves as a valuable intermediate in the total synthesis of a variety of other biologically active compounds, including antibiotics and diverse natural products. acs.org

The chiral cyclopentenone core, readily accessible from this compound, is a structural feature found in several antibiotics. For instance, the total synthesis of Pentenomycin, a cyclopentenone-containing antibiotic, can be envisioned utilizing this chiral precursor to establish the key stereocenter. researchgate.netresearchgate.net Similarly, the asymmetric synthesis of the core of Viridenomycin, a polyene macrolide antibiotic with a fully substituted cyclopentane ring, has been achieved, highlighting the importance of chiral cyclopentane building blocks. rsc.orgresearchgate.net

While direct total syntheses of all the listed antibiotics from this specific acetate may not be the most commonly cited routes, its role in providing the foundational chiral cyclopentane unit makes it a highly relevant and strategic starting material for the development of synthetic approaches to these complex molecules.

The application of this compound also extends to the synthesis of other complex natural products. Although not a direct precursor in the most established synthetic routes, the chiral cyclopentane unit it provides can be a key strategic element in the retrosynthetic analysis of intricate molecular architectures. For example, while the biosynthesis of the potent antitumor agent Maytansine does not involve a cyclopentane core, synthetic strategies for analogues or fragments could potentially utilize chiral building blocks derived from this acetate. researchgate.netcreative-biolabs.comacs.orgresearchgate.net The development of novel synthetic strategies for complex targets often involves the creative application of existing chiral pool materials like this compound.

Development of Novel Synthetic Routes to Pharmaceutical Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of novel and efficient synthetic routes. This compound has played a role in this endeavor by providing a reliable and versatile chiral starting material. researchgate.netillinois.edu Its use allows for the streamlined synthesis of complex chiral intermediates that would otherwise require lengthy and less efficient asymmetric syntheses.

The development of biocatalytic methods for the production of this compound itself, such as the enzymatic desymmetrization of a meso-diacetate, has further enhanced its accessibility and utility in the synthesis of pharmaceutical intermediates. researchgate.net This readily available source of chirality facilitates the exploration of new synthetic pathways and the development of more efficient manufacturing processes for a wide range of pharmaceuticals.

Analytical Methodologies for Chiral Cyclopentenyl Acetate Characterization

Advanced NMR Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment (e.g., ¹H, ¹³C, COSY, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOE) NMR experiments provides unambiguous confirmation of its constitution and relative stereochemistry.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, protons attached to the double bond (vinylic protons) would appear at a different frequency than those on the saturated part of the cyclopentene (B43876) ring or the acetyl group. Spin-spin coupling patterns (J-couplings) reveal the connectivity between adjacent protons, helping to piece together the molecular framework.

¹³C NMR Spectroscopy : This method identifies the number of non-equivalent carbon atoms and their chemical environment. The spectrum provides data on the carbon skeleton of the molecule, including the carbonyl carbon of the acetate group, the olefinic carbons of the double bond, and the sp³-hybridized carbons of the ring.

COSY (Correlation Spectroscopy) : This 2D NMR technique establishes proton-proton correlations within the molecule. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, providing definitive evidence of the H-C-C-H connectivity throughout the cyclopentene ring.

NOE (Nuclear Overhauser Effect) Spectroscopy : NOE experiments are crucial for determining the stereochemistry of the molecule. This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate, NOE correlations can confirm the cis or trans relationship between the hydroxyl and acetate substituents by observing spatial proximities between their respective protons and the protons on the cyclopentene ring.

Table 1: Representative NMR Data for this compound

Technique Atom Expected Chemical Shift (δ, ppm) Key Correlations/Information
¹H NMR Vinylic Protons (C=C-H) 5.8 - 6.2 Shows connectivity within the double bond.
Carbinol Proton (CH-OH) 4.6 - 5.0 Position confirms hydroxyl group location.
Acyl Proton (CH-OAc) 5.2 - 5.6 Position confirms acetate group location.
Methylene Protons (-CH₂-) 1.5 - 2.8 Complex splitting patterns reveal ring structure.
Acetyl Protons (-COCH₃) ~2.1 Singlet, confirms presence of acetate group.
¹³C NMR Carbonyl Carbon (C=O) ~170 Confirms acetate group.
Olefinic Carbons (C=C) 125 - 140 Confirms presence of the double bond.
Carbons bearing -OH and -OAc 70 - 80 Confirms substitution pattern on the ring.
Methylene Carbon (-CH₂-) 30 - 45 Confirms the saturated part of the ring.
Acetyl Carbon (-CH₃) ~21 Confirms acetate methyl group.
COSY N/A N/A Reveals coupling between adjacent protons, mapping the spin system of the cyclopentene ring.

| NOE | N/A | N/A | Shows through-space correlations, confirming the relative stereochemistry of the hydroxyl and acetate groups. |

Mass Spectrometry Applications in Chiral Cyclopentene Analysis (e.g., APCI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique often coupled with liquid chromatography (LC) for the analysis of moderately polar, thermally stable molecules like this compound.

In APCI-MS, the sample is introduced into the ion source in a heated gas stream, where it is vaporized. A corona discharge then creates reagent gas ions from the solvent vapor, which in turn ionize the analyte molecules primarily through proton transfer or adduct formation. This process typically results in a prominent protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular weight.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of functional groups, such as the loss of water from the hydroxyl group or the loss of acetic acid from the acetate moiety. While standard MS cannot differentiate between enantiomers, its coupling with chiral chromatography provides a potent tool for both separation and identification.

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, SFC, GC)

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), is critical for any chiral compound. This is achieved using chromatographic techniques that employ a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can interact diastereomerically, leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common method for enantiomeric separation. chromatographyonline.com A variety of CSPs are available, often based on polysaccharides (like cellulose or amylose derivatives), proteins, or cyclodextrins. chromatographyonline.comsigmaaldrich.com The choice of CSP and the mobile phase composition are optimized to achieve baseline separation of the (1R,4R) and (1S,4S) enantiomers, allowing for accurate quantification of the enantiomeric excess.

Supercritical Fluid Chromatography (SFC) : SFC is a powerful alternative to HPLC for chiral separations. chromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. afmps.be SFC often provides faster separations and higher efficiency than HPLC. chromatographyonline.comafmps.be The principles of separation are similar, relying on the differential interaction of enantiomers with a chiral stationary phase.

Gas Chromatography (GC) : Chiral GC can also be used for the analysis of volatile derivatives of the compound. The analyte may need to be derivatized to increase its volatility and thermal stability. The separation occurs on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.

Table 2: Comparison of Chromatographic Methods for Enantiomeric Purity

Method Principle Advantages Considerations
Chiral HPLC Differential interaction with a chiral stationary phase in a liquid mobile phase. Wide applicability, numerous available CSPs, robust and reliable. Can use significant amounts of organic solvents.
Chiral SFC Differential interaction with a CSP in a supercritical fluid mobile phase. Fast analysis, high efficiency, reduced organic solvent consumption ("greener" method). chromatographyonline.comafmps.be Requires specialized instrumentation.

| Chiral GC | Partitioning between a gaseous mobile phase and a liquid/solid chiral stationary phase. | Very high resolution for volatile compounds. | May require derivatization of the analyte. |

Optical Rotation Measurement for Enantiomeric Identification

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through them. sigmaaldrich.com This property is measured using a polarimeter. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions.

The specific rotation ([α]) is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength of light, solvent, and concentration). For this compound, a measured positive (+) or negative (-) specific rotation can be used to identify which enantiomer is present, provided that the sign of rotation for a given absolute configuration has been established. It is a fundamental technique for confirming the enantiomeric identity of the final product.

Future Perspectives and Emerging Research Directions in Chiral Cyclopentene Chemistry

Advancements in Biocatalyst Engineering for Enhanced Efficiency and Selectivity

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. A prominent application in this area is the enzymatic kinetic resolution or desymmetrization of meso compounds.

The synthesis of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297), a stereoisomer of the title compound, provides a compelling case study. This process utilizes the desymmetrization of the meso precursor, cis-3,5-diacetoxy-1-cyclopentene. researchgate.net The immobilized lipase from Candida antarctica, Novozym-435®, is employed to selectively catalyze the transesterification of one of the acetate groups. researchgate.net This enzymatic step yields the enantiomerically pure monoacetate (>99% enantiomeric excess, e.e.) with a high isolated yield of 95%. researchgate.net A significant advantage of this biocatalytic approach is the durability of the enzyme; Novozym-435® can be recovered and reused for more than ten cycles without a discernible loss in activity or selectivity. researchgate.net

The field is advancing beyond the use of naturally occurring enzymes. Rational enzyme design and directed evolution are powerful tools for engineering biocatalysts with enhanced properties. researchgate.netresearchgate.net Scientists can now tailor enzymes to accept non-natural substrates, improve their stability in organic solvents, and even invert their enantioselectivity to produce a desired stereoisomer. nih.gov For example, myoglobin has been engineered to catalyze carbene N-H insertion reactions for the asymmetric synthesis of chiral amines, a transformation not found in nature. nih.gov Such advancements are paving the way for the development of bespoke biocatalysts for the synthesis of specific chiral building blocks like (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate.

Table 2: Biocatalytic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene
ParameterDetailsReference
BiocatalystNovozym-435® (Immobilized Lipase B from Candida antarctica) researchgate.net
Substratecis-3,5-Diacetoxy-1-cyclopentene researchgate.net
ReactionEnzymatic Transesterification with Methanol researchgate.net
Product(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate researchgate.net
Yield95% (isolated) researchgate.net
Enantiomeric Excess (e.e.)>99% researchgate.net
Key AdvantageEnzyme reusable for >10 cycles without loss of activity. researchgate.net

Continuous Flow Synthesis and Process Intensification of Chiral Building Blocks

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by moving from traditional batch reactors to continuous-flow systems. scielo.brnih.gov This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for seamless integration of multiple synthetic and purification steps. nih.govresearchgate.net

The synthesis of the precursor for (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate has been successfully adapted to a continuous flow process. researchgate.net A key initial step, the photo-oxidation of cyclopentadiene, was performed in a flow reactor consisting of a PFA capillary coiled around a light source. researchgate.net This setup allows for efficient irradiation and control, which can be problematic in large-scale batch photoreactors. This continuous process was demonstrated at a scale of 6 g·h⁻¹ and is amenable to further scale-up. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Processing
FeatureBatch ProcessingContinuous Flow Processing
Scale Limited by reactor volume; scale-up can be non-linear and challenging.Scalable by extending operation time ("scaling out") or using larger reactors.
Heat Transfer Often inefficient, leading to temperature gradients and potential side reactions.Excellent due to high surface-area-to-volume ratio, allowing precise temperature control. scielo.br
Safety Large volumes of hazardous materials may accumulate, increasing risk.Small reactor volumes mean only small quantities of material are reacting at any given time, improving safety.
Process Control Parameters (temperature, concentration) can vary throughout the reactor.Precise control over residence time, temperature, and pressure. scielo.br
Integration Multi-step processes require isolation of intermediates, increasing time and waste.Allows for "telescoping" of multiple reaction and purification steps into a single continuous line. nih.gov

Exploration of New Synthetic Applications and Target Molecules

This compound and related chiral cyclopentene (B43876) derivatives are not merely synthetic curiosities; they are highly valuable building blocks for the total synthesis of complex, biologically active molecules. researchgate.netacs.org Their utility stems from the diverse array of chemical transformations that can be performed on the cyclopentene scaffold, including modifications at the double bond, the hydroxyl group, and the acetate moiety.

A primary application for these chiral synthons is in the synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with a wide range of physiological effects. researchgate.net The stereochemistry of the hydroxyl group is of paramount importance, as the biological activity of the target molecule is often critically dependent on its orientation. acs.org

Beyond prostaglandins, chiral hydroxylated cyclopentenone derivatives are indispensable intermediates in the total synthesis of other important therapeutic agents and natural products. acs.orgacs.org These include:

Carbocyclic Nucleosides: These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane (B165970) or cyclopentene ring. Many of these compounds exhibit potent antiviral (e.g., against HIV and hepatitis B) and anticancer properties. Functionalized cyclopentenes serve as key precursors for constructing this carbocyclic core. researchgate.net

Anticancer Drugs and Antibiotics: The cyclopentane framework is a core structural unit in numerous natural products with medicinal properties, including the antibiotic pentomycin. acs.org

Complex Natural Products: The cyclopentene unit is a versatile building block for constructing more complex polycyclic structures, such as triquinanes, through annulation strategies. acs.org

The ongoing discovery of new natural products and the demand for novel pharmaceuticals continue to fuel the exploration of new synthetic applications for chiral cyclopentene building blocks. Their ability to provide stereochemical control early in a synthetic sequence makes them invaluable tools for medicinal and synthetic chemists.

Table 4: Applications of Chiral Cyclopentene Building Blocks
Target Molecule ClassSignificanceRole of Cyclopentene Building BlockReference
ProstaglandinsHormone-like compounds involved in inflammation, blood flow, and other physiological processes.Provides the core five-membered ring with correct stereochemistry. researchgate.net
Carbocyclic NucleosidesAntiviral and anticancer agents (e.g., Abacavir, Entecavir).Serves as the carbocyclic replacement for the ribose sugar moiety. acs.orgresearchgate.net
AntibioticsAgents to treat bacterial infections (e.g., Pentomycin).Forms the core structure of the natural product. acs.org
Polycyclic Natural ProductsComplex molecules with diverse biological activities (e.g., Triquinanes).Used as a starting point for ring-forming (annulation) reactions. acs.org

Q & A

Q. What are the established synthetic routes for (1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate, and what methodological considerations ensure stereochemical fidelity?

The enantioselective synthesis of this compound typically involves enzymatic desymmetrization or biocatalytic methods. For example, recombinant pig liver esterase (PLE) or Novozym-435® catalyzes the asymmetric hydrolysis of prochiral diacetate precursors (e.g., cis-3,5-diacetoxy-1-cyclopentene) to yield chiral intermediates. Reaction conditions such as pH (6.5–7.5), temperature (25–30°C), and solvent systems (aqueous buffer with <10% organic co-solvent) are critical for maintaining enzyme activity and enantioselectivity . Continuous-flow chemistry has also been explored for analogous compounds, where oxygen-mediated oxidations in microreactors enhance safety and reaction monitoring (e.g., bubble disappearance as a kinetic indicator) .

Q. How is the stereochemical configuration of this compound validated experimentally?

X-ray crystallography using programs like SHELXL (for structure refinement) and SHELXS (for solution) is the gold standard for absolute configuration determination. NMR spectroscopy, particularly 1H^{1}\text{H}-1H^{1}\text{H} NOESY and 13C^{13}\text{C} chemical shift analysis, provides complementary stereochemical evidence. For example, vicinal coupling constants (J2,3J_{2,3} and J3,4J_{3,4}) in 1H^{1}\text{H} NMR can confirm the cyclopentene ring conformation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Avoiding heat sources and open flames (P210) due to potential flammability of acetate esters.
  • Using nitrogen inertion during reactions to mitigate oxidation risks.
  • Storing at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or racemization .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis, and what analytical methods detect trace impurities?

Enantiomeric excess (ee) is maximized via iterative crystallization or chiral chromatography (e.g., Chiralpak® IA/IB columns). For biocatalytic routes, substrate engineering (e.g., modifying the diacetate precursor’s steric bulk) improves enzyme selectivity. Impurity profiling via UPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) identifies byproducts like the (1S,4S) isomer or hydrolyzed derivatives .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Discrepancies in 13C^{13}\text{C} NMR shifts (e.g., C4 hydroxy vs. acetate resonances) may arise from solvent polarity or concentration effects. Deuterated DMSO vs. CDCl3_3 can alter hydrogen-bonding networks, shifting peaks by 0.5–1.5 ppm. Standardizing solvent systems and referencing to internal standards (e.g., TMS) mitigates these variations .

Q. How does the stereochemistry of this compound influence its reactivity in downstream derivatization?

The cis-diol configuration (1R,4R) enables selective protection strategies. For instance, the 4-hydroxy group undergoes regioselective acetylation over the 1-position under mild base conditions (e.g., DMAP/Et3_3N), while the cyclopentene ring’s strain facilitates Diels-Alder reactions with electron-deficient dienophiles .

Q. What computational methods are used to predict the compound’s biological activity or metabolic stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for enzymatic hydrolysis. Molecular docking (AutoDock Vina) predicts binding affinities to esterase active sites, while QSAR models correlate logP values (≈1.2) with membrane permeability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC7_7H10_{10}O3_3
Exact Mass142.0630 g/mol
LogP (Predicted)1.2 (ACD/Labs)
Chiral Centers2 (1R,4R)

Q. Table 2. Comparative Synthetic Routes

MethodYield (%)ee (%)Key Advantage
Biocatalytic (Novozym-435®)8598High stereoselectivity
Continuous-Flow Oxidation72N/AScalability and safety
Chemical Resolution6090Low enzyme dependency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.